beta-Casomorphin (1-3) amide

Description

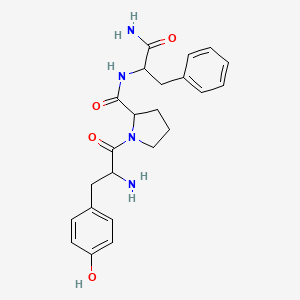

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLJGAZXRLWHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Fundamental Structural Characteristics of Beta Casomorphin 1 3 Amide

Nomenclature and Common Abbreviations

The nomenclature of beta-casomorphin (B10794742) (1-3) amide reflects its chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC) conventions, its systematic name is (2S)-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-3-phenylpropanamide.

In scientific literature and research, the compound is more commonly referred to by a set of abbreviations for ease of communication.

| Nomenclature Type | Name |

| Common Name | beta-Casomorphin (1-3) amide |

| Abbreviation | BCM (1-3) amide |

| Amino Acid Sequence | Tyr-Pro-Phe-NH2 |

| Single Letter Code | YPF-NH2 |

Primary Amino Acid Sequence and C-terminal Amidation

The primary structure of this compound consists of a specific sequence of three amino acids: Tyrosine (Tyr), Proline (Pro), and Phenylalanine (Phe). vu.edu.au This sequence is crucial for its biological activity.

A key structural feature of this peptide is the amidation of its C-terminus. Instead of the typical carboxyl group (-COOH) found at the end of a peptide chain, this compound has an amide group (-CONH2). This modification is significant as C-terminal amidation is a common feature in many biologically active peptides and is known to influence their stability and potency. biosynth.comresearchgate.net Research on various opioid peptides has demonstrated that C-terminal amidation can enhance their affinity for opioid receptors and increase their biological activity. scielo.org.mx

Molecular Features and Physicochemical Modulators of Bioactivity

The molecular formula for this compound is C23H28N4O4, and it has a molecular weight of approximately 424.49 g/mol . biosynth.comnih.gov

| Molecular Feature | Value |

| Molecular Formula | C23H28N4O4 |

| Molecular Weight | 424.49 g/mol |

The bioactivity of this compound is intrinsically linked to its molecular structure and physicochemical properties. As an opioid peptide, it exerts its effects by binding to opioid receptors in the body. vu.edu.au The affinity and selectivity of this binding are modulated by several factors.

Research findings indicate that this compound is a potent agonist at opioid receptors. nih.gov The presence of the N-terminal tyrosine residue is critical for its opioid activity, a common feature among opioid peptides where the phenolic side chain of tyrosine interacts with the opioid receptor. The proline residue contributes to the conformational rigidity of the peptide backbone, which can influence receptor binding. The C-terminal phenylalanine residue also plays a role in the interaction with the receptor.

The C-terminal amidation of this compound is a key modulator of its bioactivity. Studies on analogous beta-casomorphins have shown that C-terminal amidation can increase their potency and their affinity for µ-opioid receptors, while potentially decreasing affinity for δ-opioid receptors. scielo.org.mx This modification can also protect the peptide from degradation by carboxypeptidases, thereby prolonging its biological effects.

Furthermore, substitutions within the amino acid sequence can significantly alter the peptide's bioactivity. For instance, the introduction of a D-alanine at the second position of beta-casomorphin amides has been shown to remarkably increase their binding to δ-receptors, suggesting that the stereochemistry of the amino acid residues is a critical determinant of receptor selectivity. scielo.org.mx

Enzymatic Biotransformation and Metabolic Fates

In Vitro and In Vivo Mechanisms of Beta-Casomorphin (B10794742) (1-3) Amide Formation

Beta-casomorphins (β-CMs) are opioid peptides released from the digestion of β-casein. wikipedia.orgnih.gov The specific variant of β-casein, particularly the presence of a histidine residue at position 67 (as in the A1 variant), is a key factor in the release of certain casomorphins like β-casomorphin-7. apexbt.comresearchgate.net The formation of shorter fragments like beta-casomorphin (1-3) amide (Tyr-Pro-Phe-NH2) occurs through the enzymatic hydrolysis of the parent β-casein protein.

In vitro, the generation of β-casomorphins can be achieved through simulated gastrointestinal digestion using a sequence of proteolytic enzymes such as pepsin, trypsin, chymotrypsin (B1334515), and pancreatin. researchgate.netresearchgate.net For instance, the enzymatic hydrolysis of β-casein with specific proteases like trypsin and chymotrypsin can release β-casomorphin-11. The initial digestion of β-casein often yields larger precursor peptides. Subsequent hydrolysis of these precursors by enzymes like elastase and leucine (B10760876) aminopeptidase (B13392206) can then release smaller casomorphin fragments. researchgate.net

In vivo, the process mirrors this enzymatic cascade. Following the ingestion of milk products, β-casein is subjected to digestion in the gastrointestinal tract. mdpi.com This process can release various β-casomorphin peptides. mdpi.com While longer casomorphins like β-casomorphin-7 have been identified in the jejunum of humans after milk consumption, the formation of the shorter this compound is a result of further proteolytic activity on these larger fragments. mdpi.com

Susceptibility to Proteolytic Degradation of this compound and Related Analogs

Despite their high proline content, which generally confers resistance to many proteinases, β-casomorphins are susceptible to degradation by specific peptidases. mdpi.comnih.gov Natural β-casomorphins are rapidly broken down in the intestinal lumen, gut epithelium, and blood, with in vitro studies showing half-lives of less than five minutes in lamb blood and luminal contents. nih.gov This rapid degradation significantly limits their systemic bioavailability. nih.gov

A key enzyme responsible for the degradation of β-casomorphins is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. mdpi.comnih.gov DPP-IV is a cell-surface protease that selectively cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the second position. researchgate.net This enzyme is expressed on various cells, including epithelial and immune system cells, and also exists in a soluble form in blood plasma. mdpi.comresearchgate.net

The degradation of β-casomorphins by DPP-IV starts from the N-terminus, releasing dipeptide fragments. nih.gov For example, DPP-IV hydrolyzes β-casomorphin-5 into a mixture of Tyr-Pro (YP) and Phe-Pro-Gly (FPG). encyclopedia.pub This enzymatic action effectively inactivates the opioid activity of the parent peptide. apexbt.com The degradation products themselves can act as competitive inhibitors of DPP-IV. nih.gov The presence and activity of DPP-IV are therefore critical in regulating the biological effects of β-casomorphins. tandfonline.comnih.gov

Modifications to the amino acid sequence of β-casomorphins can significantly alter their stability against enzymatic degradation. A common strategy to enhance proteolytic resistance is the substitution of L-amino acids with their D-isomers. jenabioscience.com

A notable example is the substitution of the proline residue at position two with a D-alanine. This modification makes the resulting analog, such as [D-Ala2]-beta-casomorphin (1-3) amide, completely resistant to attack by plasma enzymes like DPP-IV. nih.govpeptide.com Similarly, the synthetic analog β-[D-Ala2]CM-4-amide was found to be stable when incubated in blood, lymph, or intestinal contents, in stark contrast to its natural counterpart. nih.gov This increased stability is because unnatural D-amino acids are not typically recognized as substrates by proteolytic enzymes. jenabioscience.com

Table 1: Stability of Beta-Casomorphin Analogs

| Peptide Analog | Modification | Effect on Enzymatic Stability | Reference |

|---|---|---|---|

| [D-Ala2]-beta-casomorphin (1-3) amide | Proline at position 2 replaced by D-alanine | Completely resistant to enzymatic attack in plasma | nih.gov |

| β-[D-Ala2]CM-4-amide | Proline at position 2 replaced by D-alanine | Stable in blood, lymph, and luminal contents | nih.gov |

| Retro-inverso (RI) peptides | Inversion of all chiral centers | Enhanced resistance to proteolysis | jenabioscience.com |

Receptor Pharmacology and Ligand Binding Kinetics

Opioid Receptor Binding Profiles of Beta-Casomorphin (B10794742) (1-3) Amide and Related Peptides

Beta-casomorphin (1-3) amide, with the amino acid sequence Tyr-Pro-Phe-NH2, is a truncated analog of the naturally occurring beta-casomorphins derived from the milk protein β-casein. researchgate.net Its pharmacological activity is primarily defined by its interaction with the opioid receptor system.

This compound is a potent agonist at opioid receptors, with research indicating a strong affinity, particularly for the μ (mu)-opioid receptor (MOR). biosynth.comgoogle.com The N-terminal tyrosine residue and the proline-phenylalanine sequence are crucial for this opioid receptor binding. biosynth.com

Studies on various synthetic analogs have further elucidated the structure-activity relationship. For instance, the substitution of L-Proline at position 4 in beta-casomorphin-4-amide (morphiceptin) with D-Proline results in derivatives with exceptionally high μ-binding affinity and selectivity.

Binding Affinities of Related Beta-Casomorphin Peptides

| Compound | Mu-Receptor Affinity (IC₅₀ nM) | Delta-Receptor Affinity (IC₅₀ nM) | Primary Receptor Target |

|---|---|---|---|

| Morphiceptin (B1676752) (BCM 1-4 Amide) | ~12.77 | ~171.47 | Mu |

| beta-Casomorphin-5 (B12063266) | ~1000 | >10000 | Mu |

This table presents data for related casomorphin compounds to infer the likely profile of this compound. IC₅₀ values can vary based on experimental conditions.

The interaction of this compound with δ- and κ (kappa)-opioid receptors is considerably weaker than its interaction with μ-receptors. Research on related compounds shows that C-terminal amidation of beta-casomorphin-4 and -5 diminishes their binding to δ-sites. Furthermore, beta-casomorphins generally exhibit the lowest affinity for κ-receptors, with some studies describing it as negligible.

However, the influence of amidation can be complex. For example, a different casein-derived peptide, αs1-casomorphin amide, was found to bind to δ- and κ₃-opioid sites, highlighting that the specific peptide sequence is a critical determinant of the binding profile. For the beta-casomorphin family, the general consensus points towards a primary interaction with μ-receptors, with minimal engagement of δ- and κ-receptors.

Comparative Receptor Selectivity and Potency

Based on the available data for related compounds, this compound is classified as a μ-selective opioid agonist. The potency of casomorphin analogs is significantly influenced by structural modifications. C-terminal amidation is a key factor that generally enhances μ-receptor affinity and potency while reducing δ-receptor binding.

For example, morphiceptin (beta-casomorphin-4 amide) is a potent analgesic when administered centrally, an effect that is reversible by the μ-selective antagonist naloxone, confirming its action is mediated through the μ-opioid receptor. The potency of beta-casomorphin-5 is considerably lower than that of its amidated and structurally modified analogs.

Comparative Potency of Beta-Casomorphin Analogs

| Peptide | Receptor Selectivity | Relative Potency |

|---|---|---|

| Morphiceptin (BCM 1-4 Amide) | Highly μ-selective | High |

| beta-Casomorphin-5 | μ-preferring | Low |

This table illustrates the relative potency based on structural features and receptor selectivity for related compounds.

Intracellular Signal Transduction Pathways Mediated by Opioid Receptor Activation (General to Beta-Casomorphins)

The activation of μ-opioid receptors by beta-casomorphins initiates a cascade of intracellular signaling events typical for G-protein coupled receptors (GPCRs). These receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ).

Upon agonist binding, the following key events occur:

G-Protein Dissociation : The G-protein releases its bound GDP, binds GTP, and dissociates into its Gα and Gβγ subunits.

Inhibition of Adenylyl Cyclase : The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Modulation of Ion Channels : The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing Ca²⁺ influx.

Neurotransmitter Inhibition : The combined effect of hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of neurotransmitters.

MAPK Pathway Activation : Opioid receptor activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which play a role in regulating long-term cellular changes.

These signaling pathways are the foundation of the physiological effects observed upon beta-casomorphin interaction with μ-opioid receptors.

Structure Activity Relationships Sar of Beta Casomorphin 1 3 Amide Analogs

Impact of N-terminal and C-terminal Structural Modifications

Modifications at the N-terminus (the tyrosine end) and the C-terminus (the phenylalanine amide end) of beta-casomorphin (B10794742) (1-3) amide can significantly influence its pharmacological profile.

The presence of an amide group at the C-terminus is a critical feature for the opioid activity of many casomorphin analogs. C-terminal amidation of related peptides, such as beta-casomorphin-4 and -5, has been shown to increase their opioid potency. This modification enhances their affinity for µ-opioid receptors while simultaneously decreasing their affinity for δ-opioid receptors. nih.gov This suggests that the amide group plays a key role in the specific binding interactions with the µ-receptor. The increased affinity translates to a more potent antinociceptive (pain-relieving) effect, with amidated beta-casomorphins displaying a two to three times greater effect than their natural counterparts. nih.gov

Consequences of Amino Acid Substitutions on Receptor Binding and Biological Function

Replacing the original amino acids in the beta-casomorphin (1-3) amide sequence with other, often non-naturally occurring, amino acids is a common strategy to probe the requirements for receptor binding and to enhance biological activity.

The substitution of L-amino acids with their D-isomers can have profound effects on the peptide's stability and receptor interaction. D-amino acids are less susceptible to degradation by proteases, which can lead to a longer duration of action in a biological system. researchgate.net

D-Ala2 Substitution: Introducing a D-alanine at the second position of beta-casomorphin amides leads to a significant increase in binding to δ-opioid receptors, with little to no change in µ-receptor affinity. nih.gov This alteration in selectivity is noteworthy, as it suggests that the stereochemistry at this position is a key determinant of which opioid receptor the peptide will preferentially bind to. Analogs with D-Ala2 have been found to be significantly more potent as antinociceptive agents. nih.gov

D-Phe3 Substitution: The introduction of a D-phenylalanine at the third position has been shown to enhance both binding to µ-receptors and analgesic potency. nih.gov

D-Pro4 Substitution: In longer casomorphin chains, replacing the proline at position 4 with D-proline results in derivatives with very high µ-binding affinity and selectivity. nih.gov

| Analog | Modification | Effect on Receptor Affinity/Potency |

| [D-Ala2]-beta-Casomorphin amides | Substitution of Pro2 with D-Ala | Remarkable increase in binding to δ-sites, unaffected or slightly increased binding to µ-sites. 10 times more potent antinociceptive agents. nih.gov |

| [D-Phe3]-beta-Casomorphin analogs | Substitution of Phe3 with D-Phe | Enhanced binding to µ-receptors and increased analgesic potency. nih.gov |

| [D-Pro4]-beta-Casomorphin-(4)amide | Substitution of Pro4 with D-Pro | Very high µ-binding affinity and selectivity. nih.gov |

Altering the peptide backbone itself, for instance by introducing beta-amino acids, can lead to changes in the peptide's three-dimensional shape and, consequently, its biological activity. The insertion of a β-amino acid adds an extra carbon atom to the backbone, which can alter the conformational structure and enhance metabolic stability. nih.gov Modifications of a µ-selective morphiceptin (B1676752) with β2- or β3-amino acid residues have resulted in various multifunctional opioid profiles. nih.gov

Conformational Dynamics and Their Role in Ligand-Receptor Recognition

The biological activity of this compound and its analogs is not solely determined by their chemical structure but also by their three-dimensional shape, or conformation. The peptide must adopt a specific conformation to fit into the binding pocket of the opioid receptor, much like a key fits into a lock. researchgate.net However, this interaction is dynamic, with both the peptide and the receptor having some degree of flexibility. researchgate.net

The inherent mobility of the peptide allows it to explore various conformations, and the one that is complementary to the receptor's binding site is selected and stabilized upon binding. researchgate.netnih.gov Understanding these conformational dynamics is crucial for designing ligands that can effectively and selectively activate opioid receptors. Techniques like Nuclear Magnetic Resonance (NMR) and computational modeling are used to study the preferred conformations of these peptides. nih.gov For instance, NMR analysis has revealed that the Tyr-Pro amide bond in some opioid peptides can fold into a cis-form, creating a β-turn structure that is important for receptor interaction. nih.gov

The interaction between a ligand and a receptor can induce conformational changes in the receptor itself, which is a key step in initiating the signaling cascade that leads to a biological response. nih.govnih.gov Therefore, the conformational properties of this compound analogs are a critical aspect of their structure-activity relationship, influencing both their ability to bind to the receptor and their efficacy in activating it.

In Vitro Biological Activities and Cellular Mechanisms of Action

Effects on Cultured Cell Lines and Primary Cell Systems

The in vitro effects of beta-casomorphins, including related compounds, have been examined in several cell culture models, revealing their potential to modulate cellular functions.

Beta-casomorphins have demonstrated the ability to influence the proliferation of lymphocytes, key cells of the immune system. tandfonline.comresearchgate.net In vitro studies on human colonic lamina propria lymphocytes (LPL) have shown that beta-casomorphin (B10794742) can significantly inhibit DNA synthesis when these cells are stimulated with concanavalin (B7782731) A (ConA). nih.gov This anti-proliferative effect was also observed, though to a lesser extent, in LPLs stimulated with 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov The inhibitory action of beta-casomorphin on lymphocyte proliferation appears to be mediated through opiate receptors, as the effect can be reversed by the opiate receptor antagonist, naloxone. nih.govnih.gov This suggests a potential role for beta-casomorphins in modulating the mucosal immune system. nih.gov

Interestingly, the effect of beta-casomorphin-7 (BCM-7) on lymphocyte proliferation has shown some concentration-dependent variability in other studies. While one study reported suppressive effects at all tested concentrations, another found suppressive effects at low doses and stimulatory effects at higher doses. aipro.info These findings, while conducted in vitro, highlight the complex immunomodulatory potential of beta-casomorphins. aipro.info

Table 1: In Vitro Effects of Beta-Casomorphins on Lymphocyte Proliferation

| Cell Type | Stimulant | Beta-Casomorphin Effect | Receptor-Mediated | Citation |

| Human Colonic Lamina Propria Lymphocytes (LPL) | Concanavalin A (ConA) | Inhibition of DNA synthesis | Yes (reversed by naloxone) | nih.gov |

| Human Colonic Lamina Propria Lymphocytes (LPL) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Inhibition of DNA synthesis (less potent than with ConA) | Not specified | nih.gov |

| Lymphocytes (general) | Not specified | Suppression at all concentrations | Yes (opiate receptor-mediated) | aipro.info |

| Lymphocytes (general) | Not specified | Suppression at low doses, stimulation at high doses | Yes (opiate receptor-mediated) | aipro.info |

Beta-casomorphins can exert effects on both gastrointestinal and neuronal cells in vitro. Their interaction with the gastrointestinal tract is a primary area of research, with evidence suggesting they can influence functions such as mucus secretion. nih.govtandfonline.com In vitro studies have shown that beta-casomorphins can stimulate the secretion of gastrointestinal mucin. researchgate.net This action is relevant as the epithelium of the gastrointestinal tract contains various cell types, including secretory and neuroendocrine cells, that respond to luminal contents. mdpi.com

In the context of neuronal cells, studies on cultured embryonic chick dorsal root ganglion neurons have demonstrated that certain beta-casomorphins, like beta-CM-5 and beta-CM-7, possess potent neuronal survival-promoting activities. nih.gov While beta-casomorphin-4 amide also showed a similar, albeit weaker, effect, the survival-promoting action of beta-CM-5 was preventable by the co-administration of naloxone, an opioid antagonist. nih.gov This suggests that the neuroprotective effects of beta-casomorphins may be mediated through opioid receptors coupled to G proteins. nih.gov Furthermore, research on neural stem cells (NSCs) has indicated that food-derived opioid peptides can regulate neurogenesis and differentiation, potentially through changes in the cellular redox state and epigenetic regulation. nih.gov

Table 2: In Vitro Effects of Beta-Casomorphins on Gastrointestinal and Neuronal Cells

| Cell Type | Beta-Casomorphin Effect | Proposed Mechanism | Citation |

| Gastrointestinal Epithelial Cells | Stimulation of mucin secretion | Direct interaction with epithelial cells | researchgate.net |

| Embryonic Chick Dorsal Root Ganglion Neurons | Promotion of neuronal survival | Opioid receptor-mediated (naloxone-sensitive) | nih.gov |

| Neuronal Stem Cells (NSCs) | Regulation of neurogenesis and differentiation | Changes in redox state and epigenetic regulation | nih.gov |

Regulation of Neurotransmitter Release in Cellular Models

The opioid nature of beta-casomorphins suggests they can influence neurotransmitter systems. biosynth.com While direct in vitro studies on beta-casomorphin (1-3) amide's effect on specific neurotransmitter release are not extensively detailed in the provided results, the broader family of beta-casomorphins is known to interact with opioid receptors in the brain and nervous system. biosynth.com This interaction with opioid receptors, which are widely distributed in the central and peripheral nervous systems, is the primary mechanism through which these peptides are expected to modulate neurotransmitter release. researchgate.net

Induction or Suppression of Inflammatory Marker Expression in Cellular Contexts

Beta-casomorphins have been shown to modulate inflammatory responses in various in vitro models. researchgate.net The consumption of beta-casomorphins-7/5 has been linked to an inflammatory immune response in the gut of mice, characterized by increased expression of inflammation-associated molecules like myeloperoxidase (MPO), monocyte chemotactic protein-1 (MCP-1), and interleukin-4 (IL-4). researchgate.net In vitro digestion products of both A1 and A2 β-casein, which release beta-casomorphins, have been studied on intestinal epithelial cells. otago.ac.nz However, in one study, no significant difference was found in the effects of these digestion products on the gene expression of inflammatory markers such as interleukin-8 (IL-8) in Caco-2 intestinal epithelial cells, even when stimulated with the pro-inflammatory cytokine IL-1β. otago.ac.nz This suggests that the pro-inflammatory effects observed in some studies may be complex and dependent on the specific experimental conditions. mdpi.com

Secretion of Regulatory Peptides and Hormones in Isolated Systems (e.g., insulin (B600854), somatostatin)

Beta-casomorphins have been shown to influence the secretion of key regulatory hormones like insulin and somatostatin (B550006) in various experimental models. qyaobio.com In studies involving dogs, beta-casomorphins and their analogs were found to stimulate post-prandial insulin release. nih.govd-nb.info A mixture of beta-casomorphins, including beta-casomorphin-4-amide, significantly lowered the serum insulin response to glucose infusions in dairy cows. nih.gov This insulinopenic action was suggested to be consistent with the action of somatostatin-28. nih.gov

Furthermore, beta-casomorphins have been reported to stimulate the release of somatostatin in dogs. nih.govd-nb.info In rats, intra-gastric administration of bovine beta-casomorphin-7 was found to inhibit somatostatin expression while stimulating gastrin mRNA expression in the gastric mucosa. nih.gov These findings suggest that beta-casomorphins can modulate endocrine responses within the gastrointestinal tract and potentially systemically. nih.gov

Table 3: In Vitro and In Vivo Effects of Beta-Casomorphins on Hormone Secretion

| Hormone | Experimental Model | Beta-Casomorphin Effect | Citation |

| Insulin | Dogs | Stimulation of post-prandial release | nih.govd-nb.info |

| Insulin | Dairy Cows | Lowered serum response to glucose | nih.gov |

| Somatostatin | Dogs | Stimulation of release | nih.govd-nb.info |

| Somatostatin | Rats (gastric mucosa) | Inhibition of expression | nih.gov |

| Gastrin | Rats (gastric mucosa) | Stimulation of mRNA expression | nih.gov |

Biological Effects in Preclinical Animal Models

Gastrointestinal System Function

Beta-casomorphin (B10794742) (1-3) amide's identity as a μ-opioid receptor agonist suggests its potential involvement in regulating various functions of the gastrointestinal (GI) tract. biosynth.comfrontiersin.org Opioid receptors are widely distributed in the enteric nervous system and on intestinal epithelial cells, where they play a crucial role in controlling motility, secretion, and inflammatory responses. mdpi.com

While direct studies on beta-casomorphin (1-3) amide are limited, research on related opioid peptides provides insights into its potential effects on GI motility. The activation of μ-opioid receptors in the gut is known to decrease propulsive activity. frontiersin.orgmdpi.com For instance, endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a peptide that shares the Tyr-Pro-Phe core with this compound, has been shown to decrease gastrointestinal transit time in mice following intracerebroventricular administration. caymanchem.com

Studies on other synthetic beta-casomorphins in rats have shown that while some, like beta-casomorphin-4, had no effect on gastrointestinal transit time, more proteolytically resistant analogs significantly slowed it down. nih.govresearchgate.net This effect was reversible with the opioid antagonist naloxone, confirming the involvement of opioid receptors. nih.govresearchgate.net Given that this compound is a potent μ-opioid agonist, it is plausible that it could similarly influence and delay gastrointestinal transit, though direct experimental evidence is needed for confirmation. biosynth.com

The opioid activity of beta-casomorphin analogs has been directly tested on intestinal muscle preparations. In studies using the guinea pig ileum (GPI), a standard model for assessing μ-opioid receptor-mediated effects on intestinal contraction, C-terminal amidation of beta-casomorphins (like in this compound) was found to increase their opioid potency. nih.gov This suggests that the amide group enhances the peptide's ability to interact with μ-receptors in the myenteric plexus, which would in turn modulate the frequency and amplitude of intestinal contractions. nih.gov The activation of these receptors generally leads to an inhibition of the muscle activity responsible for peristalsis. frontiersin.org

Research investigating the direct effects of shorter beta-casomorphins on mucus secretion has yielded specific results. In an experiment using an isolated perfused rat jejunum, the intra-arterial administration of beta-casomorphin-3 (the non-amidated counterpart to the subject compound) did not stimulate the release of mucus. nih.gov This is in contrast to longer casomorphins, such as beta-casomorphin-7, which markedly induced mucus discharge through a μ-opioid pathway. nih.govphysiology.orgtandfonline.com These findings suggest that the shorter Tyr-Pro-Phe sequence, even in its opioid-active form, may not be sufficient to trigger the mucus secretion response in intestinal goblet cells. No studies are available to indicate if the amidated form would behave differently.

Currently, there is a lack of direct preclinical data on the specific effects of this compound on gastrointestinal inflammatory responses. The majority of research into the inflammatory potential of casomorphins has focused on beta-casomorphin-7 (BCM-7). mdpi.comaipro.info Studies in rodent models have linked the consumption of A1 beta-casein, the precursor to BCM-7, to increased levels of inflammatory markers like myeloperoxidase in the colon, an effect that is blocked by the opioid antagonist naloxone. mdpi.com Similarly, oral administration of BCM-7 to mice was found to activate inflammatory responses through the Th2 pathway. aipro.info However, it remains undetermined whether this compound shares these pro-inflammatory properties.

This compound may play a role in the complex communication system of the gut-brain axis due to its nature as a μ-opioid agonist. biosynth.com The gut-brain axis involves bidirectional signaling between the gastrointestinal tract and the central nervous system, with opioid receptors being a key component of this network. nih.govthno.orgoup.com Peptides that share the Tyr-Pro-Phe/Trp sequence, such as endomorphins, are known to be involved in the regulation of this axis. nih.govscilit.com By activating μ-opioid receptors in the enteric nervous system, this compound could influence gut functions like motility and hormone release, which in turn send signals to the brain. mdpi.com Conversely, its ability to cross biological barriers and act on central opioid receptors could allow for direct modulation of brain function, although this is speculative and requires further investigation. researchgate.net The hypothesis that casomorphins are involved in the gut-brain axis is supported by numerous studies on the effects of BCM-7. oup.comnih.gov

Neuropharmacological and Behavioral Effects

As a potent μ-opioid receptor agonist, this compound is expected to exhibit various neuropharmacological and behavioral effects, primarily related to the central nervous system. biosynth.com

Preclinical studies have demonstrated that beta-casomorphin amides possess significant, naloxone-reversible antinociceptive (pain-relieving) effects, which are reported to be greater than their non-amidated counterparts. nih.gov Research on a range of beta-casomorphins showed that, with the exception of beta-casomorphin-3, all tested variants produced analgesic effects in animal models. researchgate.net

The Tyr-Pro-Phe sequence is a critical component of other opioid peptides known to act on the central nervous system. For example, endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) spontaneously inhibit neurons in the locus coeruleus, a brain region integral to physiological responses to stress and panic. nih.gov This inhibitory action suggests a potential anxiolytic (anxiety-reducing) mechanism for peptides containing this sequence. Indeed, studies on various β-casomorphins have reported their involvement in modulating behaviors such as anxiety. researchgate.net While direct behavioral studies on this compound are scarce, the pharmacological profile of related peptides suggests it may possess anxiolytic-like properties.

Data Tables

Table 1: Effects of Beta-Casomorphin Variants on Gastrointestinal Functions in Animal Models This table is interactive. Click on the headers to sort.

| Compound | Animal Model | Gastrointestinal Effect | Finding | Citation |

| This compound | - | Intestinal Contraction | Implied increase in opioid potency on guinea pig ileum based on amidation studies. | nih.gov |

| Beta-Casomorphin-3 | Rat | Mucus Secretion | No effect on mucus release in isolated perfused jejunum. | nih.gov |

| Beta-Casomorphin-4 | Rat | Gastrointestinal Transit | No effect on gastrointestinal transit time. | nih.govresearchgate.net |

| Beta-Casomorphin-4 Amide | Guinea Pig / Mouse | Intestinal Contraction | Increased opioid potency in guinea pig ileum and mouse vas deferens compared to non-amidated form. | nih.gov |

| Beta-Casomorphin-7 | Rat | Mucus Secretion | Strong stimulation of mucin secretion in jejunum. | nih.govphysiology.org |

| Endomorphin-2 | Mouse | Gastrointestinal Transit | Decreased gastrointestinal transit time. | caymanchem.com |

Table 2: Neuropharmacological Effects of Related Opioid Peptides in Animal Models This table is interactive. Click on the headers to sort.

| Compound/Family | Animal Model | Effect | Implication | Citation |

| Beta-Casomorphin Amides | Rodents | Antinociception | Increased pain-relieving potency compared to non-amidated forms. | nih.gov |

| Beta-Casomorphins (general) | Rodents | Analgesia | Most variants (excluding BCM-3) decreased pain perception. | researchgate.net |

| Endomorphin-1 & 2 | Rat | Neuronal Inhibition | Inhibited neurons in the locus coeruleus. | nih.gov |

| Beta-Casomorphins (general) | Rodents | Anxiety Modulation | Implicated in modulating anxiety-related behaviors. | researchgate.net |

Analgesic and Antinociceptive Actions

This compound is recognized as a peptide belonging to the opioid compound class and has been identified as a potent agonist at opioid receptors. biosynth.com Its antinociceptive effects have been noted as being dose-dependent in animal models. biosynth.com While the broader category of beta-casomorphins, with the exception of beta-casomorphin-3, has been reported to decrease pain in animals, detailed studies specifying the analgesic potency and mechanisms of the (1-3) amide variant are not extensively detailed in the available literature. researchgate.net

| Compound | Observed Effect | Key Finding |

|---|---|---|

| This compound acetate (B1210297) salt | Antinociceptive | Effects are reported to be dose-dependent. biosynth.com |

Impact on Learning and Memory Processes in Rodent Models

A review of the existing scientific literature did not yield specific studies investigating the impact of this compound on learning and memory processes in rodent models. Research in this area has predominantly focused on other derivatives, such as beta-casomorphin-5 (B12063266). nih.govresearchgate.net

Regulation of Central Nervous System Functions (e.g., calming effects, anxiety-related behaviors)

Specific preclinical data on the regulation of central nervous system functions, such as calming effects or anxiety-related behaviors, by this compound are not available in the reviewed literature. While the general class of beta-casomorphins has been linked to the modulation of behaviors like anxiety, these findings have not been specifically attributed to the (1-3) amide fragment. researchgate.net Some research suggests a potential role for beta-casomorphins in calming respiration, which may be centrally mediated, but this has not been specifically demonstrated for this compound. milkgenomics.org

Influence on Respiratory Parameters (e.g., respiratory frequency, tidal volume)

While bovine beta-casomorphins, as a group, have been shown to induce dose-related depression of respiratory frequency and tidal volume in anesthetized adult rats and newborn rabbits, the specific effects of this compound on these respiratory parameters have not been individually detailed. nih.govmdpi.com The observed respiratory depression by casomorphins is centrally mediated and can be reversed by naloxone. nih.govaipro.info

Induction of Rotational Behavior in Rodents

The induction of rotational behavior in rodents has been observed following the administration of beta-casomorphin analogues, specifically beta-casomorphin-5, into the substantia nigra. nih.govqyaobio.com However, studies specifically examining the capacity of this compound to induce this specific behavioral effect are not present in the current body of scientific literature.

Immunomodulatory Actions in Animal Systems

The interaction of beta-casomorphins with the immune system is an area of active research.

Influence on Lymphocyte Proliferation and Cellular Immunity

Beta-casomorphins have been reported to modulate the mucosal immune system. researchgate.net In vitro studies have shown that beta-casomorphins can inhibit the proliferation of lamina propria lymphocytes stimulated by concanavalin (B7782731) A. nih.gov This anti-proliferative effect was reversed by the opioid antagonist naloxone, suggesting an opioid receptor-mediated pathway. nih.gov However, these studies did not specifically identify this compound as the agent responsible for these immunomodulatory effects. Specific research delineating the influence of this compound on lymphocyte proliferation and cellular immunity in animal systems is currently lacking.

Effects on Innate Immune Responses

Current peer-reviewed scientific literature lacks specific preclinical animal studies investigating the direct effects of this compound on innate immune responses. While the broader class of beta-casomorphins, particularly beta-casomorphin-7 (BCM-7), has been a subject of immunological research, these findings cannot be directly extrapolated to this compound due to differences in their amino acid sequences.

General research on other beta-casomorphins suggests a potential for immunomodulatory activity. For instance, studies on the broader category of beta-casomorphins have shown they may influence various immunological functions, including the development of innate immunity tandfonline.comtandfonline.com. However, specific in vivo studies focusing on the administration of this compound to animal models to assess its impact on innate immune cells such as macrophages and neutrophils, or on the expression of innate immune-related genes, are not available in the current body of scientific research.

Modulation of Systemic Inflammatory Markers

There is a notable absence of preclinical animal studies specifically examining the role of this compound in the modulation of systemic inflammatory markers. Research into the inflammatory effects of milk-derived peptides has predominantly focused on beta-casomorphin-7 (BCM-7). For example, studies in rodent models have indicated that the consumption of A1 beta-casein, the precursor to BCM-7, can lead to increased levels of inflammatory markers openaccessjournals.com.

However, no such data is currently available for this compound. Preclinical trials involving the administration of this specific peptide to animal models and the subsequent measurement of systemic inflammatory markers, such as cytokines (e.g., TNF-α, IL-6) and C-reactive protein, have not been reported in the scientific literature. Therefore, the direct impact of this compound on systemic inflammation in vivo remains uncharacterized.

Histamine (B1213489) Release and Allergy-Related Mechanisms

The direct effects of this compound on histamine release and allergy-related mechanisms in preclinical animal models have not been specifically documented in published research. Investigations into the allergenic potential of casomorphins have largely centered on beta-casomorphin-7 (BCM-7), which has been identified as a direct histamine releaser in human studies and has been implicated in pseudo-allergic reactions tandfonline.comapexbt.com. Studies in animal models have also suggested that certain beta-casomorphins can induce histamine release from mast cells plos.org.

Despite these findings for other casomorphins, there are no specific preclinical animal studies that have administered this compound to assess its capacity to induce mast cell degranulation, histamine release, or other markers of allergic response. Therefore, any potential role of this compound in allergy-related mechanisms is currently unknown and requires direct investigation.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, LC-HRMS)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a cornerstone for the analysis of beta-casomorphin (B10794742) (1-3) amide. This powerful combination allows for the separation, identification, and quantification of the peptide with exceptional selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the targeted quantification of beta-casomorphin (1-3) amide. In this method, the sample is first subjected to HPLC, where the tripeptide is separated from other components in the matrix based on its physicochemical properties, such as hydrophobicity. The separated peptide then enters the mass spectrometer, where it is ionized and fragmented. Specific fragment ions of this compound are then monitored, providing a high degree of specificity and minimizing interferences from the sample matrix. For instance, a Waters 2690 HPLC system has been utilized for the analysis of related compounds, indicating the applicability of such systems for this compound analysis. googleapis.com The use of a C18 guard column and a C18 analytical column is common for the separation of such peptides. googleapis.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers an alternative and complementary approach. Instead of monitoring specific fragment ions, LC-HRMS measures the accurate mass of the intact peptide with very high precision. This allows for the confident identification of this compound even in complex biological samples. The high resolution of the mass analyzer distinguishes the target peptide from other molecules with similar nominal masses, thereby enhancing the reliability of the identification.

The general workflow for LC-MS analysis involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The choice between LC-MS/MS and LC-HRMS often depends on the specific research question, with LC-MS/MS being the gold standard for targeted quantification and LC-HRMS excelling in identification and screening studies.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) represent a common and high-throughput method for the detection and quantification of this compound. cymitquimica.commybiosource.commybiosource.com These immunoassays are based on the specific binding of an antibody to the target peptide. google.comjustia.com

In a typical competitive ELISA for this compound, a known amount of the peptide is coated onto the surface of a microplate well. The sample containing an unknown amount of the peptide is then added to the well along with a specific antibody. The free peptide in the sample competes with the coated peptide for binding to the limited amount of antibody. After an incubation period, the unbound components are washed away, and a secondary antibody conjugated to an enzyme is added to detect the primary antibody bound to the plate. The addition of a substrate for the enzyme results in a color change, which is inversely proportional to the concentration of this compound in the sample.

Commercially available ELISA kits for the detection of beta-casomorphin and related peptides are available from various suppliers. cymitquimica.commybiosource.commybiosource.comsaliva.com.cnchemicalbook.com These kits typically provide all the necessary reagents, including the pre-coated microplate, antibodies, and standards, simplifying the analytical process. It is important to note that the specificity of the antibody is crucial for the accuracy of the assay, and cross-reactivity with other similar peptides should be carefully evaluated.

Optimization of Sample Preparation and Stability for Peptide Analysis

The integrity and stability of this compound in biological samples are critical for obtaining accurate and reproducible results. googleapis.comgoogle.comjustia.com Peptides are susceptible to degradation by proteases present in biological matrices such as plasma and tissue homogenates. googleapis.com Therefore, proper sample preparation and storage are essential.

Key considerations for sample preparation include:

Inhibition of Proteolytic Activity: The addition of protease inhibitors to the sample immediately after collection is crucial to prevent the degradation of this compound.

Extraction: Solid-phase extraction (SPE) is a commonly used technique to clean up the sample and concentrate the peptide of interest. C18 cartridges are often employed for the extraction of peptides from aqueous matrices.

Storage: Samples should be stored at low temperatures (e.g., -80°C) to minimize degradation until analysis. The chemical stability of the peptide can be influenced by factors such as pH and the presence of certain enzymes. googleapis.com

The stability of the peptide can be assessed by incubating it in the relevant biological matrix (e.g., plasma) for different time periods and then analyzing the remaining concentration. googleapis.com This helps in understanding the degradation kinetics and ensuring the reliability of the analytical measurements.

Application of Stable Isotope-Labeled Standards for Accurate Quantification

For the most accurate quantification of this compound by mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is the gold standard. A SIL internal standard is a synthetic version of the target peptide in which one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) are replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N).

The SIL internal standard is chemically identical to the endogenous peptide and therefore exhibits the same behavior during sample preparation, chromatography, and ionization. googleapis.com By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, any variations or losses during the analytical process will affect both the native and the labeled peptide equally.

Comparative Research with Other Beta Casomorphin Peptides

Comparative Analysis of Structural Features and Bioactivity

The fundamental structure for the opioid activity of casomorphins is the N-terminal sequence Tyr-Pro-Phe. nih.gov Beta-casomorphin (B10794742) (1-3) amide is the shortest of these peptides to exhibit such activity. Its key distinguishing structural feature is the C-terminal amidation, which significantly influences its bioactivity.

Research on longer beta-casomorphin chains, such as beta-casomorphin-4 and -5, has demonstrated that C-terminal amidation enhances opioid potency. nih.gov This modification increases the peptide's affinity for its target receptors, leading to a more pronounced biological effect. The amide group alters the peptide's electronic and conformational properties, which likely facilitates a more favorable interaction with the receptor's binding pocket.

The core bioactivity of beta-casomorphins is their opioid-like effect, which is contingent on the Tyr-Pro-Phe sequence. The tripeptide Tyr-Pro-Phe on its own is considered inactive, but the addition of the C-terminal amide group in beta-casomorphin (1-3) amide confers significant opioid activity. nih.gov

Table 1: Structural Comparison of Selected Beta-Casomorphins

| Compound Name | Amino Acid Sequence | Key Structural Features |

| This compound | Tyr-Pro-Phe-NH2 | Tripeptide, C-terminal amide |

| beta-Casomorphin-4 (bovine) | Tyr-Pro-Phe-Pro | Tetrapeptide |

| Morphiceptin (B1676752) (beta-Casomorphin-4 amide) | Tyr-Pro-Phe-Pro-NH2 | Tetrapeptide, C-terminal amide |

| beta-Casomorphin-5 (B12063266) (bovine) | Tyr-Pro-Phe-Pro-Gly | Pentapeptide |

| beta-Casomorphin-7 (bovine) | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | Heptapeptide |

| beta-Casomorphin-4 (human) | Tyr-Pro-Phe-Val | Tetrapeptide |

Differential Opioid Potency and Receptor Selectivity Profiles Among Casomorphins

Beta-casomorphins primarily exert their effects by acting as agonists at opioid receptors, with a notable preference for the mu (μ)-opioid receptor subtype. nih.govmdpi.com This selectivity is a defining characteristic of this peptide family and is significantly influenced by structural modifications, particularly C-terminal amidation.

Studies have shown that amidating the C-terminus of beta-casomorphins, such as in morphiceptin (the amidated form of bovine beta-casomorphin-4), leads to a potent and highly specific agonist for μ-receptors, with little to no affinity for delta (δ) or kappa (κ) receptors. nih.govpsu.edu Specifically, the tripeptide Tyr-Pro-Phe-NH2, the structure of this compound, has been identified as having a high degree of selectivity for the μ-receptor. nih.gov This enhanced μ-receptor affinity and selectivity is a consistent finding for amidated casomorphin derivatives. nih.gov

In contrast, while the non-amidated beta-casomorphins also show a preference for μ-receptors, their selectivity can be less pronounced. For instance, bovine beta-casomorphin-5 displays a relatively low affinity for μ-receptors and an even lower affinity for δ-receptors. nih.gov Human beta-casomorphins, while still primarily targeting μ-receptors, may also interact with δ and κ receptors, unlike their more μ-selective bovine counterparts. nih.gov

The substitution of L-amino acids with their D-isomers at specific positions can further modulate potency and selectivity. For example, introducing a D-Proline at position 4 in beta-casomorphin-5 results in derivatives with very high μ-binding affinity and selectivity. nih.gov

Table 2: Opioid Receptor Selectivity of Beta-Casomorphin Derivatives

| Compound | Primary Receptor Target | Relative Potency/Selectivity |

| This compound | μ-opioid receptor | High μ-receptor selectivity. nih.gov |

| Morphiceptin | μ-opioid receptor | Potent and specific μ-agonist. nih.govpsu.edu |

| Bovine beta-Casomorphin-5 | μ-opioid receptor | Moderate μ-receptor affinity. nih.gov |

| Human beta-Casomorphins | μ-opioid receptor | Also show some interaction with δ and κ receptors. nih.gov |

Divergent Enzymatic Stability and In Vivo Biological Half-Lives

The stability of beta-casomorphins in biological systems is a critical factor determining their duration of action. Their high proline content generally renders them resistant to degradation by many common proteolytic enzymes. mdpi.com However, they are susceptible to cleavage by specific peptidases, most notably dipeptidyl peptidase IV (DP IV). nih.gov

DP IV is an enzyme that cleaves dipeptide fragments from the N-terminus of peptides, specifically after a proline residue. nih.gov Given that the sequence of this compound is Tyr-Pro-Phe-NH2, it is a likely substrate for DP IV, which would cleave the Tyr-Pro dipeptide and inactivate the peptide.

The in vivo half-life of these peptides is therefore largely dependent on their susceptibility to enzymes like DP IV. Strategies to enhance stability often involve structural modifications. A key finding is that replacing the naturally occurring L-Proline at position 2 with a D-Alanine makes the resulting casomorphin analogues completely resistant to this enzymatic degradation in plasma. nih.gov This substitution effectively blocks the action of DP IV.

Table 3: Factors Influencing the Stability of Beta-Casomorphins

| Peptide/Modification | Susceptibility to DP IV | Implication for Stability |

| Natural Beta-Casomorphins (e.g., This compound ) | Susceptible | Prone to degradation by DP IV. nih.gov |

| D-Ala2 Substitution | Resistant | Increased resistance to enzymatic degradation. nih.gov |

| D-Pipecolic Acid2 Substitution | Resistant | Increased duration of action. nih.gov |

Species-Specific (e.g., Bovine vs. Human) Differences in Casomorphin Activity

Significant differences exist between beta-casomorphins derived from bovine and human beta-casein, both in terms of their primary structure and their biological potency. These differences are rooted in the genetic variations of the beta-casein protein between species.

The amino acid sequence of bovine beta-casomorphin-7 is Tyr-Pro-Phe-Pro-Gly-Pro-Ile, whereas the homologous sequence in human beta-casein is Tyr-Pro-Phe-Val-Glu-Pro-Ile. nih.gov This variation in the amino acid sequence has a profound impact on the opioid activity of the resulting peptides.

Comparative studies have consistently shown that bovine beta-casomorphins are considerably more potent than their human counterparts. In various assays, peptides derived from human beta-casein are approximately 10-fold less potent than those from bovine beta-casein. nih.govdergipark.org.tr Some reports suggest human beta-casomorphins may be up to 30 times less potent. nih.gov

While both bovine and human casomorphins are selective for the μ-opioid receptor, bovine casomorphins appear to be more exclusively so. nih.gov Human beta-casomorphins, in addition to their primary action on μ-receptors, also exhibit some selectivity for delta (δ) and kappa (κ) receptors. nih.gov The weaker opioid activity of human beta-casomorphin-7 is also attributed to its amino acid sequence, which may render it more susceptible to further degradation. wikipedia.org

Table 4: Comparison of Bovine and Human Beta-Casomorphins

| Feature | Bovine Beta-Casomorphins | Human Beta-Casomorphins |

| Example Sequence (BCM-7) | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | Tyr-Pro-Phe-Val-Glu-Pro-Ile nih.gov |

| Opioid Potency | High, approximately 10 times more potent than human variants. nih.govdergipark.org.tr | Low, significantly weaker than bovine variants. nih.govdergipark.org.tr |

| Receptor Selectivity | Primarily selective for μ-opioid receptors. nih.gov | Selective for μ-receptors, but also interact with δ and κ receptors. nih.gov |

Frontier Research Directions and Methodological Enhancements

Elucidation of Complete Molecular Signaling Pathways and Cross-Talk Mechanisms

Beta-casomorphins are recognized as exogenous opioid peptides that function as agonists for μ-opioid receptors. nih.govmdpi.commdpi.com These receptors are integral to the central nervous system, the gastrointestinal tract, and the immune system. nih.govmdpi.com The binding of beta-Casomorphin (B10794742) (1-3) amide to these G-protein coupled receptors is believed to initiate a cascade of intracellular events, though the complete pathway and its interactions with other signaling networks remain to be fully elucidated. nih.gov

Future research must focus on mapping the entire signal transduction cascade following receptor activation by beta-Casomorphin (1-3) amide. This includes identifying the specific G-protein subunits involved, downstream effector enzymes (such as adenylyl cyclase), and second messengers (like cAMP) that are modulated. A critical area of investigation is the potential for "cross-talk" between the opioid receptor pathways and other signaling systems. For instance, research has suggested a strong binding affinity between beta-casomorphin-7 and the angiotensin receptor in the brain, indicating a potential non-opioid interaction that warrants further exploration for the (1-3) amide fragment. qyaobio.com Understanding this interplay is crucial for comprehending the peptide's effects on the gut-brain axis and its immunomodulatory activities. nih.govtandfonline.com

Table 1: Potential Signaling Pathway Components for this compound

| Component | Type | Potential Role |

|---|---|---|

| μ-Opioid Receptor | G-Protein Coupled Receptor | Primary binding site for the peptide. nih.govmdpi.com |

| Gαi/o proteins | G-protein subunit | Inhibition of adenylyl cyclase, modulation of ion channels. |

| Adenylyl Cyclase | Effector enzyme | Catalyzes the conversion of ATP to cAMP. |

| cAMP | Second messenger | Regulates protein kinase A and other downstream targets. |

| Protein Kinase A (PKA) | Enzyme | Phosphorylates various cellular proteins, altering their activity. |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Historically, mechanistic studies of casomorphins have relied on traditional cell cultures and animal models, which have limitations in their physiological relevance to humans. nih.gov The future of research in this area lies in the development and application of advanced, human-centric models that can more accurately recapitulate the complex biological environment where this compound exerts its effects.

Recent advancements in cell culturing are enabling the creation of more realistic cellular models for drug discovery and mechanistic studies. pfizer.com The use of human-derived induced pluripotent stem cells (iPSCs) to create neuronal models, for example, represents a powerful tool for studying the effects of opioid compounds on the human brain with high fidelity. nih.gov Furthermore, the development of organoids—three-dimensional, self-organizing miniature organs grown in vitro—offers an unprecedented opportunity to study the peptide's impact on complex tissues like the intestine or brain. pfizer.comoxfordglobal.com Organ-on-a-chip technologies, which involve complex co-cultures of cells in microfluidic devices, can simulate the dynamic environment of human organs, including the mechanical forces of fluid flow, providing a more life-like system for testing. pfizer.comoxfordglobal.com Ex vivo models using fresh human tissues, such as the use of human gastrointestinal juice to study peptide release and stability, also represent a significant step toward greater physiological relevance compared to models using artificial fluids. nih.gov

Exploration of Non-Opioid Mediated Biological Functions

While the identity of this compound is intrinsically linked to its opioid activity, there is an emerging interest in exploring functions mediated by non-opioid pathways. Bioactive peptides derived from food proteins can exert a wide range of effects, including antimicrobial, antioxidant, antihypertensive, and immunomodulatory activities, which are not exclusively mediated by opioid receptors. nih.govtandfonline.com

A pivotal finding that opens this avenue of research is the reported interaction of BCM-7 with the angiotensin receptor system in the brain. qyaobio.com This suggests that casomorphins may have a broader pharmacology than previously understood. Future studies should investigate whether this compound can directly bind to and modulate other receptor systems. Its documented immunomodulatory effects, for instance, may involve direct interactions with immune cell receptors independent of the classical opioid signaling pathway. nih.govmdpi.com Differentiating these potential non-opioid functions from its established opioid effects is a key challenge that will require innovative experimental approaches, such as using cell lines lacking opioid receptors or employing specific antagonists for other receptor systems.

Investigation of Peptidomimetics and Engineered Analogs for Specific Biological Target Engagement

The native structure of this compound makes it susceptible to degradation by proteolytic enzymes. cambridge.org To overcome this and to enhance its biological activity and target specificity, researchers are increasingly turning to the design of peptidomimetics and engineered analogs. tandfonline.comsci-hub.se This field of medicinal chemistry aims to create molecules that mimic the structure and function of the natural peptide but possess improved pharmacological properties, such as increased stability, receptor affinity, and selectivity. cambridge.org

Several strategies have been successfully employed to modify casomorphin analogs:

D-Amino Acid Substitution: Replacing the naturally occurring L-amino acids with their D-isomers can significantly increase resistance to enzymatic degradation. researchgate.net For example, D-Ala substituted casomorphin analogs have shown higher opioid potency and prolonged effects on gastrointestinal motility in rats. researchgate.net

Cyclization: Introducing conformational constraints by cyclizing the peptide backbone can lock the molecule into a specific three-dimensional shape. sci-hub.se This can dramatically increase potency and alter receptor selectivity, leading to the development of analogs with mixed µ-agonist/δ-antagonist profiles. sci-hub.seacs.org

C-terminal Modification: Amidation of the C-terminus, as seen in this compound itself, is a common modification that can increase stability and alter receptor binding properties. nih.gov

These engineered molecules serve as powerful tools to probe the structure-activity relationships of opioid receptors and to develop highly selective ligands for specific receptor subtypes, which is essential for dissecting their precise physiological roles. sci-hub.semedicalnewstoday.com

Table 2: Examples of Engineered Analog Strategies for Casomorphins

| Modification Strategy | Example | Purpose/Effect | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | Tyr-D-Ala-Phe-Pro-NH2 | Increased resistance to proteolysis, higher opioid potency. | researchgate.net |

| Cyclization | Tyr-c[D-Orn-Phe-Asp]-NH2 | Conformational restriction, enhanced µ-receptor preference. | sci-hub.se |

Addressing Research Gaps and Future Experimental Design Considerations in Animal Studies

Animal studies have been foundational in understanding the physiological effects of beta-casomorphins, but they possess inherent limitations that need to be addressed in future research. nih.govnih.gov A primary challenge is the translatability of findings from animal models to humans, given the physiological, anatomical, and biochemical differences between species. nih.gov Many existing studies are also limited by small sample sizes and a lack of clear dose-response relationships, making the results difficult to interpret conclusively. nih.gov

To bridge these gaps, future animal studies must incorporate more rigorous experimental designs. Key considerations include:

Use of Genetically Modified Models: Employing opioid receptor knockout or humanized mouse models can help to definitively link observed effects to specific receptor pathways and improve human relevance.

Advanced Imaging Techniques: In vivo imaging methods can be used to track the biodistribution of labeled this compound analogs, identifying their primary sites of action and target engagement in a living organism.

Comprehensive Biomarker Analysis: Moving beyond simple behavioral observations to include a wider range of clinical and inflammatory biomarkers will provide a more complete picture of the peptide's systemic effects. nih.govmdpi.com

Standardized Protocols: There is a need for more studies directly comparing the effects of different beta-casein variants (A1 vs. A2) and their derived peptides to clarify their distinct physiological impacts. nih.gov

Ultimately, while animal models will remain valuable, they should be viewed as one component of a broader research strategy that increasingly integrates advanced in vitro and human studies to build a more complete and clinically relevant understanding of this compound. nih.gov

Q & A

Q. What is the structural characterization of β-Casomorphin (1-3) amide, and how is it synthesized for research purposes?

β-Casomorphin (1-3) amide (H₂N-YPF-NH₂) is a tripeptide fragment derived from bovine β-casein, synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The sequence includes tyrosine (Tyr), proline (Pro), and phenylalanine (Phe), with C-terminal amidation to enhance stability. Key parameters include a molecular weight of 424.21 g/mol (C₂₃H₂₈N₄O₄), hydrophobicity index of 0.1, and net charge of +1.97 at pH 7.0 . Post-synthesis, the peptide is purified via reverse-phase HPLC and lyophilized to a powder for experimental use .

Q. Which analytical methods are critical for verifying the purity and identity of synthesized β-Casomorphin (1-3) amide?

Purity (>95%) is confirmed using high-performance liquid chromatography (HPLC) with UV detection at 214/280 nm, while identity is validated via mass spectrometry (MS) for molecular weight confirmation. Additional characterization includes amino acid analysis (AAA) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities .

Q. What in vitro and in vivo models are commonly used to assess the bioactivity of β-Casomorphin (1-3) amide?

In vitro opioid receptor binding assays (e.g., competitive displacement using [³H]-DAMGO for μ-opioid receptors) in guinea pig ileum or transfected HEK293 cells are standard. In vivo models include rodent behavioral tests (e.g., tail-flick analgesia) and physiological assessments of gastrointestinal motility or prolactin secretion in rats .

Advanced Research Questions

Q. How do structural modifications in β-Casomorphin analogs influence receptor binding specificity and affinity?

Substitutions at key residues (e.g., Tyr¹ or Phe³) or backbone cyclization alter receptor interactions. For example, cyclization via D-Orn² and NMe-Ala⁵ in analogs enhances μ-opioid receptor (MOR) selectivity by stabilizing bioactive conformations, as shown by NMR and molecular dynamics simulations. SAR studies reveal that C-terminal amidation improves metabolic stability without compromising MOR affinity .

Q. What methodological approaches resolve conformational dynamics of β-Casomorphin (1-3) amide in different solvents?

NMR spectroscopy in DMSO or aqueous buffers identifies dominant conformers, while circular dichroism (CD) assesses secondary structure. Molecular dynamics (MD) simulations (e.g., AMBER force field) predict solvent-dependent flexibility, highlighting intramolecular hydrogen bonds (e.g., Tyr¹-NH to Phe³-CO) that stabilize bioactive folds .

Q. How can researchers reconcile discrepancies in reported physiological effects of β-Casomorphin (1-3) amide across studies?

Contradictory findings (e.g., prolactin modulation vs. gastrointestinal effects) may arise from peptide stability, dose variability, or model-specific receptor expression. Meta-analyses using standardized protocols (e.g., fixed-dose regimens in isogenic rodent strains) and pharmacokinetic profiling (plasma half-life, tissue distribution) are recommended .

Q. What strategies enhance the metabolic stability of β-Casomorphin (1-3) amide for pharmacokinetic studies?

C-terminal amidation and D-amino acid substitutions (e.g., D-Pro²) reduce enzymatic degradation. PEGylation or lipid conjugation improves plasma half-life, while encapsulation in liposomes or nanoparticles enhances bioavailability in systemic circulation .

Q. How does peptide length (e.g., 1-3 vs. 1-5 fragments) affect β-Casomorphin’s functional interactions?

Longer fragments (e.g., β-Casomorphin (1-5)) exhibit higher MOR affinity due to extended interactions with receptor subpockets, as shown by radioligand displacement assays (IC₅₀ = 12 nM vs. 45 nM for 1-3). Truncated analogs (1-3) may favor δ-opioid receptor (DOR) antagonism, highlighting length-dependent functional divergence .

Q. What experimental designs address confounding factors in β-Casomorphin (1-3) amide studies?

Randomized controlled trials (RCTs) with blinded outcome assessments, inclusion/exclusion criteria (e.g., opioid-naïve subjects), and stratification by genetic variants (e.g., OPRM1 polymorphisms) minimize bias. Controls should include scrambled peptides and receptor antagonists (e.g., naloxone) to confirm specificity .

Q. How do physicochemical properties (e.g., hydrophobicity, charge) influence β-Casomorphin (1-3) amide’s membrane permeability?

The peptide’s moderate hydrophobicity (0.1) and positive charge (+1.97) facilitate passive diffusion across lipid bilayers, as quantified using parallel artificial membrane permeability assays (PAMPA). However, efflux transporters (e.g., P-gp) may limit CNS penetration, necessitating co-administration with inhibitors like verapamil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.